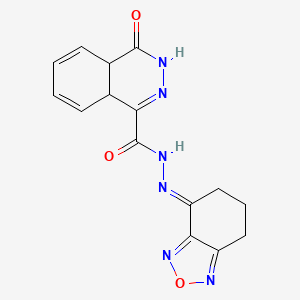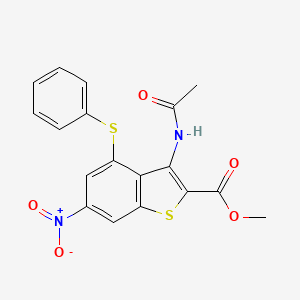![molecular formula C14H12ClN3O2 B6085030 N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide](/img/structure/B6085030.png)
N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide, also known as C16H14ClN3O2, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
作用機序
The mechanism of action of N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide involves the selective inhibition of the enzyme 11β-HSD1. This inhibition leads to a decrease in the conversion of inactive cortisone to active cortisol, resulting in a reduction in the levels of glucocorticoid hormones. This reduction has been shown to have beneficial effects on various metabolic parameters such as glucose metabolism, insulin sensitivity, and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various animal models. These studies have shown that this compound has significant effects on various metabolic parameters such as glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.
実験室実験の利点と制限
The advantages of using N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide in lab experiments include its selectivity and potency as an inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in various metabolic and inflammatory diseases. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, making it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide. One potential direction is the development of more potent and selective inhibitors of 11β-HSD1, which could have significant implications for the treatment of various metabolic and inflammatory diseases. Additionally, further studies could investigate the potential of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
Conclusion
In conclusion, this compound is a promising compound with significant potential in various scientific research applications. Its selective inhibition of the enzyme 11β-HSD1 has been shown to have beneficial effects on various metabolic and inflammatory parameters. However, further research is needed to fully understand the potential of this compound and its future directions.
合成法
The synthesis of N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide involves the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is its use as a selective inhibitor of the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid hormone levels. This inhibition has been shown to have potential in the treatment of various metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome.
特性
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-4-10(5-7-11)9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFGIVJJSFNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azocanyl)-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6084958.png)
![3,5-bis(difluoromethyl)-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6084970.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)